3-Amino-1-(3,4-difluorophenyl)propan-1-ol is an organic compound that features both an amino group and a hydroxyl group on a propanol chain, along with a difluorophenyl substituent. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and as a building block for more complex molecules.
The compound is classified as an amino alcohol and is part of a broader category of fluorinated organic compounds. It can be synthesized from commercially available starting materials such as difluorobenzaldehydes and amino acids. Its molecular formula is , with a molecular weight of 187.19 g/mol. The compound's unique structure, characterized by the presence of two fluorine atoms on the phenyl ring, contributes to its distinct chemical properties and biological activities.
The synthesis of 3-Amino-1-(3,4-difluorophenyl)propan-1-ol typically involves several key steps:
These steps can be optimized for yield and purity, often employing techniques such as continuous flow synthesis in industrial settings to enhance efficiency.
The molecular structure of 3-Amino-1-(3,4-difluorophenyl)propan-1-ol can be represented by its IUPAC name and various structural formulas:
C1=CC(=C(C=C1F)C(CCN)O)FThe structure features a propanol backbone with an amino group at one end and a difluorophenyl group at the other, influencing its reactivity and interactions.
3-Amino-1-(3,4-difluorophenyl)propan-1-ol can participate in various chemical reactions:
These reactions are critical for modifying the compound for specific applications in research and industry.
The mechanism of action for 3-Amino-1-(3,4-difluorophenyl)propan-1-ol involves its interaction with biological targets:
The difluorophenyl group enhances its binding affinity due to increased hydrophobic interactions and potential hydrogen bonding facilitated by the amino and hydroxyl groups.
The physical properties of 3-Amino-1-(3,4-difluorophenyl)propan-1-ol include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in polar solvents |
| Density | Not specified |
Chemical properties include reactivity towards nucleophiles and electrophiles due to the presence of functional groups, allowing for diverse synthetic applications.
3-Amino-1-(3,4-difluorophenyl)propan-1-ol has several significant applications:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5